molecular formula C15H19BrN4O3S2 B4383538 (4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE

(4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B4383538
M. Wt: 447.4 g/mol
InChI Key: ICTBWLMHALCAFQ-UHFFFAOYSA-N
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Description

(4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of heterocyclic structures, including a thienyl group, a pyrazolyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of the thienyl and pyrazolyl intermediates, followed by their coupling with the piperazine ring. Common synthetic routes may involve:

    Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the thienyl and pyrazolyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of (4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chloro-2-thienyl)carbonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • 1-[(4-bromo-2-furyl)carbonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Uniqueness

(4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is unique due to the presence of the bromo group on the thienyl ring, which can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different substituents on the thienyl or pyrazolyl rings .

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O3S2/c1-3-19-9-14(11(2)17-19)25(22,23)20-6-4-18(5-7-20)15(21)13-8-12(16)10-24-13/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTBWLMHALCAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 5
Reactant of Route 5
(4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 6
(4-BROMO-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE

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